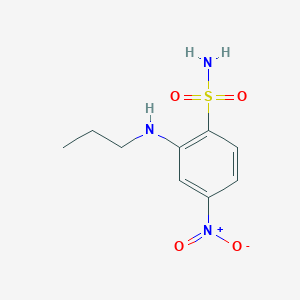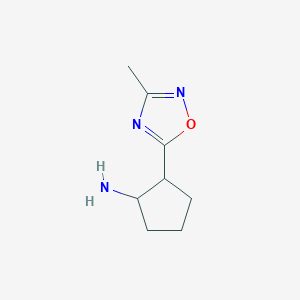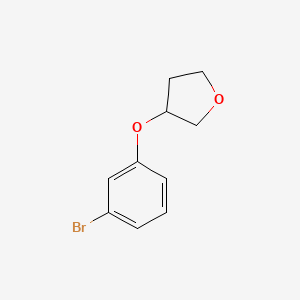
4-Nitro-2-(Propylamino)benzolsulfonamid
Übersicht
Beschreibung
4-Nitro-2-(propylamino)benzenesulfonamide is a chemical compound with the molecular formula C9H13N3O4S . It has a molecular weight of 259.28 g/mol .
Molecular Structure Analysis
The InChI code for 4-Nitro-2-(propylamino)benzenesulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-6-7 (12 (13)14)3-4-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .Physical And Chemical Properties Analysis
4-Nitro-2-(propylamino)benzenesulfonamide is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 4-Nitro-2-(Propylamino)benzolsulfonamid auf seine potenziellen therapeutischen Wirkungen untersucht. Seine strukturelle Ähnlichkeit zu anderen Sulfonamid-Medikamenten legt nahe, dass es ein Kandidat für die Medikamentenentwicklung sein könnte, insbesondere als Vorläufer bei der Synthese komplexerer Verbindungen mit spezifischen biologischen Aktivitäten .
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte diese Verbindung bei der Synthese neuartiger Materialien eingesetzt werden. Seine Nitrogruppe ist eine funktionelle Einheit, die an verschiedenen chemischen Reaktionen teilnehmen kann, was möglicherweise zur Entstehung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Interaktion mit Licht führt .
Chemische Synthese
This compound: dient als Baustein in der chemischen Synthese. Seine reaktiven Stellen ermöglichen die Einführung verschiedener Substituenten, was die Herstellung einer breiten Palette von Derivaten ermöglicht. Diese Derivate können für spezifische Reaktionen oder zur Herstellung von Verbindungen mit gewünschten Eigenschaften zugeschnitten werden .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in der quantitativen und qualitativen Analyse verwendet werden. Seine gut definierte Struktur und seine Eigenschaften machen es geeignet für die Kalibrierung von Instrumenten oder als Reaktant bei der Entwicklung neuer analytischer Methoden .
Biochemie
In der Biochemie sind die potenziellen Wechselwirkungen der Verbindung mit Enzymen oder Zellkomponenten von Interesse. Sie könnte zur Untersuchung der Enzymhemmung oder zum Verständnis der biochemischen Pfade ähnlicher Sulfonamidverbindungen verwendet werden .
Umweltanwendungen
Die Umweltauswirkungen von This compound und seinen Derivaten könnten erheblich sein. Die Forschung könnte sich auf seine Bioabbaubarkeit, sein Potenzial als Umweltkontaminant und Methoden zu seiner Detektion und Entfernung aus Ökosystemen konzentrieren .
Wirkmechanismus
- In many solid tumors, including breast cancer, CA IX is overexpressed due to changes in gene expression. This overexpression contributes to tumor hypoxia and uncontrolled cell proliferation .
- Acidic conditions can impair cellular processes and promote apoptosis (programmed cell death) in cancer cells .
- Molecularly, it alters the balance of bicarbonate and protons, impacting various cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 4-Nitro-2-(propylamino)benzenesulfonamide is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, including tumor tissues. The compound undergoes hepatic metabolism. Elimination occurs primarily through urine. The compound’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .
Result of Action
Action Environment
- Environmental factors play a role in the compound’s efficacy and stability:
- Hypoxia and acidic conditions enhance CA IX expression, making it an attractive target. The compound’s effectiveness depends on maintaining the right pH range. Stability under varying conditions (e.g., temperature, humidity) affects its shelf life and therapeutic potential .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .
Biochemische Analyse
Biochemical Properties
4-Nitro-2-(propylamino)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Cellular Effects
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell growth and induce apoptosis. It influences cell signaling pathways by disrupting the activity of carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism . Additionally, 4-Nitro-2-(propylamino)benzenesulfonamide can affect normal cells, although its impact is more pronounced in cancerous cells due to their higher expression of carbonic anhydrase IX.
Molecular Mechanism
At the molecular level, 4-Nitro-2-(propylamino)benzenesulfonamide exerts its effects through specific binding interactions with carbonic anhydrase IX. This binding inhibits the enzyme’s activity, leading to a decrease in pH regulation within the cell. The inhibition of carbonic anhydrase IX results in a buildup of acidic byproducts, which can trigger apoptosis in cancer cells. Additionally, this compound may influence other molecular pathways by altering gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-2-(propylamino)benzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2-(propylamino)benzenesulfonamide remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Nitro-2-(propylamino)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without inducing adverse effects .
Metabolic Pathways
4-Nitro-2-(propylamino)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance and metabolic flux within cells. By inhibiting carbonic anhydrase IX, 4-Nitro-2-(propylamino)benzenesulfonamide can alter metabolite levels and disrupt normal metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Nitro-2-(propylamino)benzenesulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The distribution of 4-Nitro-2-(propylamino)benzenesulfonamide is critical for its efficacy, as it must reach target sites such as carbonic anhydrase IX to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of 4-Nitro-2-(propylamino)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Nitro-2-(propylamino)benzenesulfonamide within the cell can influence its ability to inhibit carbonic anhydrase IX and other molecular targets, thereby affecting its overall efficacy .
Eigenschaften
IUPAC Name |
4-nitro-2-(propylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-2-5-11-8-6-7(12(13)14)3-4-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFSZLRULIWKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1468952.png)
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)
![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)





![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)
![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)
